molecular formula C6H12ClNO2S B2379029 (3aR,6aS)-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis CAS No. 2137033-01-1

(3aR,6aS)-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis

Cat. No.: B2379029
CAS No.: 2137033-01-1
M. Wt: 197.68
InChI Key: ITHJAEGBLFCBKY-KNCHESJLSA-N
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Description

The compound (3aR,6aS)-hexahydro-1H-2λ⁶-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis is a bicyclic heterocyclic molecule featuring a fused thieno[3,4-c]pyrrolidine core with two dione groups at the 2-position and a cis stereochemical configuration. Key characteristics include:

  • Molecular formula: C₈H₁₆ClNO₂S (for the dimethyl variant) .
  • Structural features: A sulfur-containing thiophene ring fused to a pyrrolidine ring, with two ketone groups (diones) and a hydrochloride salt .
  • Applications: Likely explored as a pharmacophore in drug discovery due to its rigid bicyclic structure, which can enhance target binding and metabolic stability .

Properties

IUPAC Name

(3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S.ClH/c8-10(9)3-5-1-7-2-6(5)4-10;/h5-7H,1-4H2;1H/t5-,6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHJAEGBLFCBKY-KNCHESJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CS(=O)(=O)CC2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CS(=O)(=O)C[C@@H]2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137033-01-1
Record name (3aR,6aS)-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable dicarbonyl compound with an amine in the presence of a catalyst can yield the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfone Group

The sulfone moiety (SO₂) in the thieno-pyrrolidine system is electron-withdrawing, enabling nucleophilic attack. For example:

  • Hydrolysis : Under basic conditions, the sulfone group may undergo hydrolysis, though this is less common due to steric hindrance from the bicyclic structure .

  • Alkylation/Acylation : The sulfur atom’s electrophilicity allows alkylation or acylation in the presence of agents like alkyl halides or acyl chlorides.

Example Reaction:

ReactantReagent/ConditionsProductYieldSource
Parent sulfone derivativeN,N'-Carbonyldiimidazole (CDI)N-Acylated derivative99%

Amine Reactivity

The secondary amine in the pyrrolidine ring participates in acid-base and condensation reactions:

  • Salt Formation : The hydrochloride salt enhances solubility in polar solvents, enabling reactions in aqueous or protic media .

  • Schiff Base Formation : Reacts with aldehydes/ketones to form imines under mild acidic conditions.

Acid-Base Behavior:

PropertyValueSource
pKa (amine)~8.5 (estimated)
Solubility (HCl salt)>50 mg/mL in H₂O

Ring-Opening Reactions

The strained bicyclic system may undergo ring-opening under extreme conditions:

  • Acid-Catalyzed Hydrolysis : Protonation of the sulfone oxygen weakens the S–O bond, leading to ring-opening (observed in related thieno-pyrrole diones) .

  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd) reduces the sulfone to a sulfide, breaking the bicyclic structure .

Polymerization and Conjugation

The electron-deficient thieno-pyrrolidine sulfone core participates in conjugated polymer synthesis:

  • Copolymerization : Acts as an electron-accepting unit with electron-rich monomers (e.g., thiophenes) via Stille or Suzuki coupling .

  • Optoelectronic Properties : Enhances charge transport in organic semiconductors due to planarized π-system .

Stereochemical Influence

The cis configuration (3aR,6aS) directs regioselectivity:

  • Substrate Binding : Preferential binding in enzyme-inhibitor complexes (e.g., protease inhibitors) due to spatial compatibility .

  • Catalysis : Steric effects limit nucleophilic attack to the less hindered face of the bicyclic system .

Scientific Research Applications

Research indicates that (3aR,6aS)-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi. For example, molecular docking studies suggest a binding affinity to bacterial proteins such as PqsR from Pseudomonas aeruginosa, indicating potential as an antimicrobial agent .
  • Anticancer Activity : Some derivatives have been tested for cytotoxic effects against cancer cell lines. The thieno-pyrrole scaffold is known for its ability to interact with biological targets involved in cancer progression .

Case Studies

Several studies have documented the applications of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity of synthesized thieno-pyrrole derivatives.
    • Methodology : In vitro assays were conducted against a range of bacterial strains.
    • Results : Compounds exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL.
    • : The thieno-pyrrole scaffold shows promise as a lead structure for developing new antibiotics .
  • Cytotoxicity Testing :
    • Objective : To assess the anticancer potential of (3aR,6aS)-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole derivatives.
    • Methodology : Various derivatives were screened against prostate cancer cell lines using MTT assays.
    • Results : Some derivatives demonstrated IC50 values below 10 µM, indicating strong cytotoxic effects.
    • : The compound could serve as a basis for developing new anticancer agents .

Biological Activity

The compound (3aR,6aS)-hexahydro-1H-2λ6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis is a member of the thieno[3,4-c]pyrrole family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of thieno[3,4-c]pyrrole derivatives typically involves various methodologies such as Pd-catalyzed reactions. For instance, direct C–H arylation has been successfully employed to generate these compounds with moderate to high yields under optimized conditions . The synthetic routes often involve starting materials like 3,4-thiophenedicarboxylic acid and amines, followed by cyclization processes that yield the desired thieno[3,4-c]pyrrole structures.

Table 1: Common Synthetic Routes for Thieno[3,4-c]pyrrole Derivatives

Methodology Yield (%) Key Reagents
Pd-Catalyzed C–H Arylation39 - 93Pd(OAc)₂, P(m-tolyl)₃
Cyclization from ThiophenesVaries3,4-Thiophenedicarboxylic acid + amines

Anticancer Properties

Research indicates that thieno[3,4-c]pyrrole derivatives exhibit notable cytotoxicity against various cancer cell lines. For example, compounds derived from this class have shown effectiveness against colon and breast cancer cells in MTT assays, demonstrating IC50 values comparable to established chemotherapeutics like 5-fluorouracil .

Case Study: Cytotoxic Activity Assessment

A study evaluated the cytotoxic effects of a specific thieno[3,4-c]pyrrole derivative against HepG2 (hepatoma) and MCF7 (breast adenocarcinoma) cell lines. The results indicated moderate cytotoxicity with IC50 values of approximately 15 μM and 20 μM respectively. These findings suggest potential for further development as anticancer agents.

Antimicrobial Activity

Thieno[3,4-c]pyrrole derivatives have also been tested for antimicrobial properties. In vitro studies demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Inhibition zones of up to 15 mm were recorded.
  • Escherichia coli : Similar inhibition zones were noted.

These results highlight the dual potential of this compound class in both anticancer and antimicrobial applications.

Table 2: Biological Activities of Thieno[3,4-c]pyrrole Derivatives

Activity Type Cell Line/Bacteria IC50/Inhibition Zone
CytotoxicityHepG2~15 μM
CytotoxicityMCF7~20 μM
AntimicrobialStaphylococcus aureus15 mm
AntimicrobialEscherichia coli15 mm

Mechanistic Insights

The biological activity of thieno[3,4-c]pyrroles is believed to be linked to their ability to interfere with cellular processes such as DNA replication and protein synthesis. The structural features of these compounds allow them to interact with biological macromolecules effectively.

  • Binding to DNA : The compound may intercalate into the DNA structure.
  • Inhibition of Enzymatic Activity : It might inhibit key enzymes involved in cell proliferation.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells.

Comparison with Similar Compounds

Structural Analogues in Drug Discovery

Thieno[3,4-c]pyrrolidine Derivatives
Compound Name Key Substituents Molecular Formula Target/Activity Reference
Main compound: (3aR,6aS)-hexahydro-1H-2λ⁶-thieno[3,4-c]pyrrole-2,2-dione HCl 2,2-dione, cis-dimethyl C₈H₁₆ClNO₂S Potential enzyme inhibitor (e.g., ATX)
rac-(3aR,6aS)-3a-methyl-hexahydro-1H-2λ⁶-thieno[3,4-c]pyrrole-2,2-dione HCl 3a-methyl, rac mixture C₇H₁₂ClNO₂S Not specified
3a-Phenyl-hexahydro-1H-2λ⁶-thieno[3,4-c]pyrrole-2,2-dione HCl 3a-phenyl C₁₂H₁₆ClNO₂S Building block for antagonists

Key Observations :

  • The 3a-phenyl derivative introduces aromaticity, which could alter solubility and binding interactions with hydrophobic enzyme pockets .
Furo[3,4-c]pyrrole Derivatives
Compound Name Key Features Molecular Formula Applications Reference
(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole HCl Oxygen instead of sulfur C₆H₁₂ClNO Scaffold for CNS agents

Key Observations :

  • Replacing sulfur with oxygen (furo vs.
Pyrrolo[3,4-c]pyrrole Derivatives
Compound Name Substituents Target/Activity Reference
(3,5-Dichlorophenyl)methyl hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate Dichlorophenyl ester Autotaxin (ATX) inhibitor
6-Methyl-2-(hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carboxylic acid Trifluoromethylphenyl, pyrimidine Retinol-binding protein 4 (RBP4) antagonist

Key Observations :

  • The dichlorophenyl ester analog binds to rat autotaxin in crystallographic studies, suggesting the pyrrolo[3,4-c]pyrrole scaffold’s versatility in enzyme inhibition .
  • The pyrimidine-carboxylic acid derivative demonstrates how appended aromatic groups (e.g., trifluoromethylphenyl) can modulate target selectivity (RBP4 vs. ATX) .

Physicochemical and Pharmacological Properties

Property Main Compound Dichlorophenyl Ester Furo Analogue
Molecular Weight 225.74 (dimethyl variant) ~450 (estimated) 165.68
Polarity High (due to diones) Moderate (ester group) Moderate (lack of diones)
Solubility Likely low (hydrophobic core) Improved by ester moiety Higher (oxygenated ring)
Target Engagement Putative ATX inhibition Confirmed ATX binding Not specified

Notes:

  • The main compound ’s dione groups may enhance hydrogen bonding with enzymes but reduce membrane permeability .
  • Dichlorophenyl ester ’s higher molecular weight and aromaticity improve binding affinity but may increase metabolic instability .

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